molecular formula C6H9NO4 B11919567 (R)-1-(methoxycarbonyl)azetidine-2-carboxylic acid

(R)-1-(methoxycarbonyl)azetidine-2-carboxylic acid

Cat. No.: B11919567
M. Wt: 159.14 g/mol
InChI Key: UMTGFXBGKMEXAO-SCSAIBSYSA-N
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Description

®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is highly efficient and provides a direct route to functionalized azetidines.

Industrial Production Methods

Industrial production of azetidine derivatives often involves the use of microwave irradiation and solid supports to enhance reaction efficiency and yield. For example, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been reported as an effective method .

Chemical Reactions Analysis

Types of Reactions

®-1-(methoxycarbonyl)azetidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated structures.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include functionalized azetidines, oxetanes, and various substituted derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

®-1-(methoxycarbonyl)azetidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(methoxycarbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar reactivity but lacking the methoxycarbonyl group.

    Oxetane derivatives: Four-membered oxygen-containing heterocycles that share some reactivity characteristics with azetidines.

    Aziridines: Three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.

Uniqueness

®-1-(methoxycarbonyl)azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both a methoxycarbonyl group and a carboxylic acid group. These functional groups enhance its reactivity and make it a versatile intermediate for further chemical transformations .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2R)-1-methoxycarbonylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-11-6(10)7-3-2-4(7)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1

InChI Key

UMTGFXBGKMEXAO-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)N1CC[C@@H]1C(=O)O

Canonical SMILES

COC(=O)N1CCC1C(=O)O

Origin of Product

United States

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